molecular formula C13H22O6S2 B14510103 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione CAS No. 62786-65-6

1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione

Cat. No.: B14510103
CAS No.: 62786-65-6
M. Wt: 338.4 g/mol
InChI Key: VSIWVRLZJPGBDA-UHFFFAOYSA-N
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Description

1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms within a cyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione typically involves the cyclization of linear precursors containing the necessary oxygen and sulfur atoms. One common method includes the reaction of diethylene glycol with a sulfur-containing reagent under controlled conditions to form the desired cyclic structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in catalysis and material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound can coordinate with metal centers, facilitating various catalytic processes. Additionally, the compound’s cyclic structure allows it to interact with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar coordination properties but containing nitrogen atoms instead of sulfur.

    1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane: A similar compound with a different ring size and sulfur positioning.

Uniqueness: 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione is unique due to its specific arrangement of oxygen and sulfur atoms within the cyclic structure. This arrangement provides distinct coordination properties and reactivity compared to other similar compounds, making it valuable in specialized applications in catalysis and material science.

Properties

CAS No.

62786-65-6

Molecular Formula

C13H22O6S2

Molecular Weight

338.4 g/mol

IUPAC Name

1,4,13,16-tetraoxa-7,10-dithiacyclononadecane-17,19-dione

InChI

InChI=1S/C13H22O6S2/c14-12-11-13(15)19-4-2-17-6-8-21-10-9-20-7-5-16-1-3-18-12/h1-11H2

InChI Key

VSIWVRLZJPGBDA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CC(=O)OCCOCCSCCSCCO1

Origin of Product

United States

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